Cas no 2694746-07-9 ((5-methanesulfonylpyridin-2-yl)methyl(methyl)amine)

(5-Methanesulfonylpyridin-2-yl)methyl(methyl)amine is a pyridine-based sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methanesulfonyl group at the 5-position of the pyridine ring and a methyl(methyl)amine substituent at the 2-position, offering a versatile scaffold for further functionalization. The sulfonyl group enhances electrophilic reactivity, while the amine moiety provides a handle for derivatization or coordination. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting sulfonamide-sensitive pathways. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for exploratory synthesis and structure-activity relationship studies.
(5-methanesulfonylpyridin-2-yl)methyl(methyl)amine structure
2694746-07-9 structure
Product Name:(5-methanesulfonylpyridin-2-yl)methyl(methyl)amine
CAS No:2694746-07-9
MF:C8H12N2O2S
MW:200.258080482483
CID:5614422
PubChem ID:89982816
Update Time:2025-06-07

(5-methanesulfonylpyridin-2-yl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-33048099
    • [(5-methanesulfonylpyridin-2-yl)methyl](methyl)amine
    • 2694746-07-9
    • SCHEMBL15491212
    • (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine
    • Inchi: 1S/C8H12N2O2S/c1-9-5-7-3-4-8(6-10-7)13(2,11)12/h3-4,6,9H,5H2,1-2H3
    • InChI Key: AKXDFQPKMBPHCH-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CN=C(C=C1)CNC)(=O)=O

Computed Properties

  • Exact Mass: 200.06194880g/mol
  • Monoisotopic Mass: 200.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 67.4Ų

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Additional information on (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine

Introduction to (5-Methanesulfonylpyridin-2-yl)methyl(methyl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 2694746-07-9, specifically identified as (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine, represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of a pyridine ring substituted with a methanesulfonyl group and an amine moiety at the 2-position creates a unique chemical profile that is both intriguing and ripe for exploration.

The pyridine core is a well-documented scaffold in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of a methanesulfonyl group at the 5-position enhances the compound's polarity and electronic properties, making it a versatile building block for further derivatization. This modification can influence both the solubility and reactivity of the molecule, which are critical factors in drug design and development.

The amine functionalities present in the compound, specifically the (methyl)methylamine group, contribute to its basic nature. This property can be exploited in various synthetic pathways, particularly in the development of pharmacophores that require interaction with acidic or nucleophilic centers within biological systems. The combination of these structural features makes (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The pyridine derivatives, including those with sulfonyl groups, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that certain pyridinesulfonamides exhibit significant activity against various bacterial strains by inhibiting key enzymatic pathways. This underscores the importance of compounds like (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine in the search for new antibiotics.

The structural versatility of this compound also makes it an attractive intermediate in organic synthesis. Researchers have explored its use in constructing more complex molecules through various functional group transformations. For example, the methanesulfonyl group can be readily converted into other sulfoxides or sulfones, which are valuable intermediates in drug synthesis. Additionally, the amine functionality can undergo reactions such as alkylation, acylation, or condensation to form more elaborate structures.

One of the most compelling aspects of studying (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine is its potential role in developing targeted therapies. The unique interactions between this compound and biological targets have been investigated using computational modeling and experimental techniques. These studies have revealed that modifications to the pyridine ring can significantly alter binding affinities and selectivity profiles. Such insights are crucial for designing molecules that can effectively interact with specific disease-causing agents while minimizing side effects.

The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug discovery programs. Several companies have patented derivatives of (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine as part of their ongoing research efforts. These patents highlight the commercial viability and scientific relevance of this compound class. Furthermore, academic researchers have published numerous articles exploring its synthetic pathways and biological activities.

The synthesis of complex molecules like (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine often requires sophisticated methodologies that combine traditional organic chemistry techniques with modern synthetic strategies. Advances in catalytic processes and green chemistry principles have made it possible to produce these compounds more efficiently while minimizing environmental impact. Such innovations are essential for sustainable drug development and highlight the importance of interdisciplinary collaboration between chemists, biologists, and engineers.

In conclusion, compound CAS number 2694746-07-9, known as (5-methanesulfonylpyridin-2-yl)methyl(methyl)amine, represents a significant area of research with broad implications for chemical biology and pharmaceutical science. Its unique structural features offer numerous opportunities for further exploration, particularly in the development of novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.

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